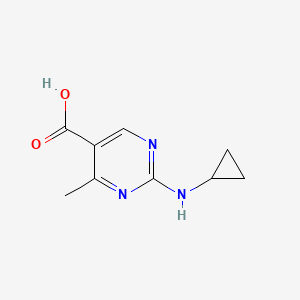
2-(2-Fluoro-5-methylphenoxy)ethan-1-amine
Overview
Description
Scientific Research Applications
Chemical Properties and Interactions
Hexadentate Ligand Complexes with Metals : The chemical properties of similar amine phenol ligands have been studied, showing their potential in forming hexadentate ligand complexes with group 13 metals like aluminum, gallium, and indium. This suggests possible applications in coordination chemistry and materials science (Liu et al., 1993).
Spectroscopic Probes for Metal Ions : Fluorinated aminophenol derivatives, closely related to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine, have been developed as pH-sensitive probes. They have negligible affinity for physiological levels of ions other than the targeted metal ions, indicating their use in biochemical and medical imaging applications (Rhee et al., 1995).
Crystal Structure Analysis
- Crystallography of Amine Phenol Compounds : Studies have been conducted on the crystal structure of compounds similar to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine, revealing intermolecular interactions that are crucial for understanding material properties and designing new compounds (Rademeyer et al., 2005).
Application in Water-Soluble Ligands
- Water-Soluble Amine Phenols : Research into water-soluble amine phenols, similar in structure to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine, has led to the development of compounds with potential applications in aqueous environments. This could be significant in biological systems or water-based industrial processes (Caravan & Orvig, 1997).
Reactions with Diamines and Anilines
Reactions with Diamines and Anilines : The reactivity of related compounds with diamines and anilines has been explored, indicating potential applications in synthetic chemistry and the production of new materials or pharmaceuticals (Lee & Main, 1975).
Electrophilic Amination : Studies on the electrophilic amination of fluorophenol derivatives, similar to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine, have shown unique reactions leading to the complete removal of fluorine atoms. This has implications in organic synthesis and pharmaceutical research (Bombek et al., 2004).
Amination of Silicon Compounds : Research into the amination of silicon compounds with structures analogous to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine can provide insights into the development of new silicon-based materials for various industrial applications (Kawachi et al., 1999).
properties
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZZLAPZYSTHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)
![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)




![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)


